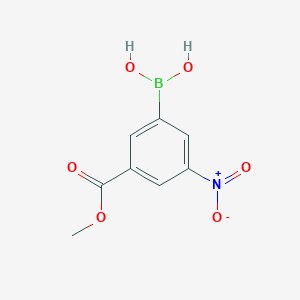

3-Methoxycarbonyl-5-nitrophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxycarbonyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGIRLKQNJXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378493 | |

| Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117342-20-8 | |

| Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxycarbonyl-5-nitrophenylboronic acid chemical properties

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Characterized by the presence of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at the meta positions relative to the boronic acid moiety, this compound exhibits unique reactivity and properties. These electronic features make it an invaluable reagent in medicinal chemistry, materials science, and catalysis.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1] Furthermore, its enhanced Lewis acidity facilitates high-affinity binding to diols at neutral pH, opening avenues for its use in chemical sensing and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core applications, and practical methodologies for its use, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in experimental design.

| Property | Value | References |

| CAS Number | 117342-20-8 | [1][3][4][5] |

| Molecular Formula | C₈H₈BNO₆ | [1][3][4] |

| Molecular Weight | 224.96 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 224 °C | [1] |

| Purity | Typically ≥95-97% | [1][4] |

| Synonyms | 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid, Methyl 3-borono-5-nitrobenzoate | [1][5] |

| Storage | Room temperature, in a cool, dark, and dry place | [1] |

Spectroscopic Profile

While actual spectra depend on acquisition conditions, the structure of this compound allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of a 1,3,5-trisubstituted benzene ring. Three aromatic protons would appear as multiplets or broad singlets at different chemical shifts due to the varied electronic environments created by the nitro, methoxycarbonyl, and boronic acid groups. A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed in the upfield region (typically around 3.9-4.1 ppm). The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents, sometimes rendering them invisible.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. This includes the carbonyl carbon of the ester (typically ~165 ppm), the carbon attached to the boron atom, and the four other aromatic carbons, whose shifts are influenced by the attached functional groups.[6] The methyl carbon of the ester would appear significantly upfield.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands indicating its key functional groups. Expected peaks include a strong C=O stretch from the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and a broad O-H stretch from the boronic acid hydroxyl groups (around 3200-3500 cm⁻¹).[7]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 224.96. Fragmentation patterns would likely involve the loss of the methoxy group, the entire methoxycarbonyl group, or the nitro group.

Core Reactivity and Applications

The dual electron-withdrawing nature of the substituents defines the compound's reactivity, making it a specialized reagent for several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8] this compound serves as an effective coupling partner with various aryl or vinyl halides.

Causality of Reactivity: The electron-withdrawing groups (EWGs) on the aromatic ring play a crucial role. While strong EWGs can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step, they also make the boronic acid more stable and less prone to protodeboronation, a common side reaction.[9][10] The choice of catalyst, ligand, and base is critical to overcome the electronic deactivation and achieve high yields.[9][11] This reaction is widely used to synthesize complex molecules, including active pharmaceutical ingredients.[1][12]

Below is a generalized workflow for the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Affinity Diol Recognition

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters.

Causality of Reactivity: The Lewis acidity of the boron atom is paramount for this interaction. The electron-withdrawing nitro and methoxycarbonyl groups on this compound significantly increase the boron's Lewis acidity. This enhancement allows for strong binding to diols, such as fructose and catechols, even at neutral pH.[2] This property is particularly valuable for developing sensors for saccharides and other diol-containing biomolecules, as well as for bioconjugation techniques.[1][2]

Other Applications

The unique electronic properties of this reagent extend its use to other areas:

-

Materials Science: It serves as a building block for creating complex organic molecules used in the development of novel polymers and materials for sensor technology.[1]

-

Catalysis Research: It is utilized in the development of new catalytic systems where its electronic and structural features can enhance reaction efficiency and selectivity.[1][10]

Synthesis Pathway

While commercially available, understanding the synthesis of arylboronic acids is valuable. A common laboratory-scale synthesis involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester.

Caption: General synthetic route for this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][13][14]

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][13][14] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide (e.g., 4-bromotoluene).

Materials:

-

This compound (1.2 equivalents)

-

4-Bromotoluene (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equivalents)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand, and base.[9]

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[10]

Conclusion

This compound is a sophisticated and versatile reagent whose value is derived from the precise electronic tuning of its aromatic ring. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction and its capacity for high-affinity diol binding make it an indispensable tool for researchers in drug discovery, diagnostics, and materials science.[1] A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is key to leveraging its full synthetic potential.

References

-

3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - Bioorganic & Medicinal Chemistry Letters. [Link]

-

This compound - Oakwood Chemical. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction - PMC, NIH. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. [Link]

-

¹H-NMR spectra of 4-Nitrophenyl boronic acid - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 117342-20-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic acid (CAS No. 117342-20-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a methoxycarbonyl group, make it a valuable reagent for creating complex molecular architectures. This guide delves into its physicochemical properties, outlines a robust synthetic pathway, provides detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the broader context of drug discovery and materials science. The CAS Number for this compound is 117342-20-8 [1][2][3].

Core Compound Profile and Physicochemical Properties

This compound, also known as methyl 3-borono-5-nitrobenzoate, is a white to off-white crystalline powder[1]. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxycarbonyl group, and a nitro group, all in a meta-arrangement relative to each other. This substitution pattern is critical to its reactivity and utility.

The electron-withdrawing nature of the nitro and methoxycarbonyl groups significantly influences the electronic character of the boronic acid moiety. This makes the compound an interesting substrate for studying reaction kinetics and for applications where modulated reactivity is desired, such as in the high-affinity recognition of diols at neutral pH[4][5].

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 117342-20-8 | [1][3] |

| Molecular Formula | C₈H₈BNO₆ | [1] |

| Molecular Weight | 224.96 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 224 °C (lit.) | [1] |

| Purity | Typically ≥95% | [3] |

| SMILES String | COC(=O)C1=CC(=CC(=C1)B(O)O)[O-] | [3] |

| InChI Key | CDGIRLKQNJXHBJ-UHFFFAOYSA-N | [3] |

| Storage | Store at room temperature. Keep container tightly closed. | [1] |

| Hazard Class | Acute Toxicity 4 (Oral) | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or create derivatives. A logical and efficient synthetic route involves the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor, namely methyl 3-bromo-5-nitrobenzoate .

The rationale for this approach is based on the robustness and high functional group tolerance of the Miyaura borylation, which allows for the direct conversion of aryl halides to arylboronic esters[5][6]. The resulting boronic ester can then be hydrolyzed to the desired boronic acid. The starting material, methyl 3-bromo-5-nitrobenzoate, is readily prepared from 3-nitrobenzoic acid via bromination followed by esterification.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Miyaura borylation of electron-deficient aryl bromides[5][6].

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate (Precursor)

-

This precursor can be synthesized via bromination of 3-nitrobenzoic acid using N-bromosuccinimide in sulfuric acid, followed by Fischer esterification with methanol and a catalytic amount of thionyl chloride or sulfuric acid.

Step 2: Miyaura Borylation

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

-

Solvent and Catalyst Addition: Add anhydrous, degassed DMSO to the flask. To this mixture, add the palladium catalyst, PdCl₂(dppf) (3 mol%).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.

Step 3: Hydrolysis to Boronic Acid

-

Cleavage: Dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water).

-

Acidification: Add an aqueous acid (e.g., 2M HCl) and stir vigorously at room temperature until hydrolysis is complete (as monitored by TLC).

-

Purification: The product, this compound, will often precipitate from the solution. It can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and functional materials[7][8].

The electronic properties of this boronic acid influence its reactivity. The strong electron-withdrawing groups can make the transmetalation step of the catalytic cycle—often the rate-determining step—slower compared to electron-rich boronic acids[9]. This necessitates careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent system, to achieve high yields.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl halide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 eq.)

-

Aryl halide (Aryl-Br or Aryl-I) (1.0 eq.)

-

Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

-

Base: K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the chosen palladium catalyst (3 mol%), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner (Ar-X) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range |

| 4-Iodotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95% |

| 2-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 70-85% |

| 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 80-92% |

| Note: Yields are illustrative and highly dependent on the precise substrates and reaction execution. |

Role in Drug Discovery and Advanced Materials

The true value of this compound is realized in its application as a strategic building block for molecules with significant biological activity or material properties. The biaryl structures synthesized using this reagent are common motifs in pharmaceuticals[1].

-

Scaffold for Targeted Therapies: The compound serves as a key intermediate in synthesizing complex molecules for targeted cancer therapies. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or serving as a crucial interaction point with biological targets.

-

Bioconjugation and Sensor Technology: The boronic acid moiety is known to form reversible covalent bonds with diols, a property exploited in bioconjugation and the development of sensors for carbohydrates and other biologically relevant molecules[1][4]. The electron-deficient nature of this specific boronic acid enhances its affinity for diols, making it a valuable tool for these applications[5].

-

Materials Science: The rigid, well-defined structures that can be built using this reagent are of interest in materials science for creating organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers[1].

Conclusion

This compound (CAS: 117342-20-8) is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure and predictable, albeit electronically modulated, reactivity make it a cornerstone for constructing complex biaryl systems. For researchers in drug discovery, its utility lies in providing a versatile scaffold that can be readily elaborated into diverse libraries of potential therapeutic agents. For materials scientists, it offers a reliable method for building the rigid, conjugated systems required for advanced functional materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Miyaura Borylation. ResearchGate. [Link]

-

3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). PubChem. [Link]

-

3-Bromo-5-nitrobenzoic acid. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound AldrichCPR 117342-20-8 [sigmaaldrich.com]

- 4. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a versatile reagent pivotal in modern synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, and key applications, with an emphasis on the mechanistic rationale behind its utility and detailed, field-proven experimental protocols.

Compound Profile and Physicochemical Properties

This compound (CAS No. 117342-20-8) is a substituted arylboronic acid featuring both a nitro group and a methoxycarbonyl group.[1] These electron-withdrawing substituents are critical to its reactivity, significantly lowering the pKa of the boronic acid moiety and influencing its performance in cross-coupling and binding applications. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 224.96 g/mol | [1][2] |

| Molecular Formula | C₈H₈BNO₆ | [1][2] |

| CAS Number | 117342-20-8 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 224-255 °C | [1] |

| Purity | Typically ≥95% | [3] |

| Synonyms | Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid | [1][4] |

Synthesis and Purification

The synthesis of arylboronic acids is most commonly achieved via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol for the synthesis of this compound from its corresponding aryl bromide.

Causality: This pathway is effective because it leverages the well-established reactivity of organometallic reagents with boron electrophiles. The choice of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent before it can react with the trialkyl borate. The low temperature (-78 °C) is essential to control the reactivity of the organometallic intermediate and prevent side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general, validated protocol that can be adapted for specific substrates. [5][6]

-

Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/ethanol/water).

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Diol and Carbohydrate Recognition

Arylboronic acids can reversibly form stable cyclic esters with 1,2- or 1,3-diols, a property widely exploited in sensors for carbohydrates like glucose. [7] Mechanistic Insight: The binding process is pH-dependent. The boronic acid (a trigonal sp² Lewis acid) must first be converted to its tetrahedral sp³ boronate form to bind effectively. [3][7]For typical arylboronic acids, this requires a basic pH (often >8-9). However, the potent electron-withdrawing groups on this compound significantly lower its pKa. This is a crucial advantage, as it enables high-affinity binding to diols at or near neutral pH (pH 7-7.5). [8]This property makes it an exceptional candidate for developing sensors and bioconjugation systems that operate under physiological conditions. [1][8]

Caption: Equilibrium of boronic acid activation and subsequent binding to a cis-diol.

Experimental Protocol: Diol Binding Assay (Fluorescence Displacement)

This protocol describes a common method to quantify the binding affinity of a boronic acid for a diol using a competitive fluorescent indicator like Alizarin Red S (ARS). [2][9]

-

Buffer Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

-

Stock Solutions: Prepare stock solutions of this compound, the diol of interest (e.g., fructose), and Alizarin Red S (ARS) in the prepared buffer.

-

Determination of Boronic Acid-ARS Binding (K_ARS):

-

In a fluorescence cuvette or a 96-well plate, add a fixed concentration of ARS.

-

Titrate increasing concentrations of the boronic acid into the ARS solution.

-

After each addition, allow the system to equilibrate and measure the fluorescence emission at the appropriate wavelength. Binding to ARS will cause a significant increase in fluorescence.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to calculate the association constant (K_ARS).

-

-

Competitive Displacement Assay:

-

Prepare a series of solutions containing fixed concentrations of both the boronic acid and ARS (at concentrations determined from the previous step to give a strong signal).

-

To this series, add increasing concentrations of the diol competitor (e.g., fructose).

-

Measure the fluorescence after each addition. The diol will displace ARS from the boronic acid, causing a decrease in fluorescence.

-

-

Data Analysis: Plot the decrease in fluorescence against the diol concentration. This data can be analyzed using competitive binding equations to determine the association constant (K_diol) for the boronic acid-diol interaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may also cause skin and serious eye irritation. [10][11][12]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. [13]Avoid contact with skin, eyes, and clothing.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][13]It is stable under recommended storage conditions, but boronic acids can be prone to dehydration to form boroxine anhydrides over time, though this typically does not impede reactivity in cross-coupling reactions where water is present.

References

-

McMahan, J. B., et al. (2017). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

-

Li, M., et al. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. The Journal of Organic Chemistry. [Link]

-

Zhang, H., et al. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. (2018). [Link]

-

Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]

-

This compound. Boron Molecular. [Link]

-

PubChem Compound Summary for CID 2773492. National Center for Biotechnology Information. [Link]

-

Gold, B., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Ishiyama, T., et al. (1995). A new method for the synthesis of arylboronic acids: synthesis of (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Valeur, E., & Bradley, M. (2009). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2023). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Structure, Synthesis, and Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 3-Methoxycarbonyl-5-nitrophenylboronic acid. It aims to provide not only a thorough understanding of its fundamental properties but also practical, field-proven insights into its synthesis, characterization, and application in cutting-edge research.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a substituted aromatic boronic acid that has emerged as a significant building block in organic synthesis.[1] Its structure, featuring a boronic acid group, a methoxycarbonyl group, and a nitro group on a phenyl ring, bestows it with unique reactivity and makes it a valuable precursor in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro and methoxycarbonyl substituents significantly influences the reactivity of the boronic acid moiety, a critical aspect in designing synthetic pathways. This guide will provide an in-depth exploration of its synthesis, properties, and diverse applications, particularly in cross-coupling reactions and the development of novel materials and therapeutics.

Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its effective use in research. The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid |

| CAS Number | 117342-20-8 |

| Molecular Formula | C₈H₈BNO₆ |

| Molecular Weight | 224.96 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 224 °C (decomposes)[1] |

| Solubility | Soluble in methanol, DMSO, DMF. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a representative, detailed protocol for its preparation, designed to be a self-validating system for achieving a high-purity product. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Methyl 3-bromobenzoate

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Sodium periodate

-

Ammonium acetate

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Borylation of Methyl 3-bromobenzoate:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromobenzoate, bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and Pd(dppf)Cl₂ (3 mol%).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours. The progress of the reaction should be monitored by TLC or GC-MS. This Miyaura borylation reaction is a reliable method for converting aryl halides to the corresponding boronate esters.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

-

-

Nitration of the Boronate Ester:

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Dissolve the purified boronate ester in concentrated sulfuric acid and cool to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the boronate ester, maintaining the temperature below 5 °C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-nitration.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound pinacol ester.

-

-

Deprotection to the Final Product:

-

Dissolve the crude pinacol ester in a mixture of acetone and water.

-

Add sodium periodate (4 eq.) and ammonium acetate (1.5 eq.).

-

Stir the mixture at room temperature for 4-6 hours. This oxidative cleavage is an effective method for the deprotection of pinacol boronate esters.

-

Filter the reaction mixture and concentrate the filtrate to remove acetone.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Spectral Characterization

The structural integrity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 8.0-9.0 ppm). The methyl ester protons will be a singlet around δ 3.9-4.0 ppm. The boronic acid protons (B(OH)₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm region. The carbonyl carbon of the ester will be observed further downfield (around δ 165 ppm), and the methyl carbon of the ester will be around δ 53 ppm. The carbon attached to the boron atom may show a broader signal. |

| FT-IR (cm⁻¹) | Characteristic peaks include a broad O-H stretch from the boronic acid (around 3300-3500 cm⁻¹), a strong C=O stretch from the ester (around 1720-1730 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-B stretching vibrations. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (or [M-H]⁻/[M+H]⁺) corresponding to the molecular weight of 224.96 g/mol . |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. The electron-withdrawing groups on the aromatic ring can influence the transmetalation step of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This versatile reaction allows for the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2]

Broader Applications in Research and Development

The utility of this compound extends beyond its direct use in cross-coupling reactions.

-

Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization, such as the formation of amides, sulfonamides, or other pharmacologically relevant groups. This makes it a valuable intermediate in the synthesis of libraries of compounds for drug discovery programs.[1] Boronic acids, in general, are a class of compounds with diverse biological activities.[2]

-

Materials Science: The rigid, functionalized aromatic core of this molecule makes it an attractive building block for the synthesis of organic electronic materials. By incorporating this unit into larger conjugated systems, researchers can tune the electronic and photophysical properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile reagent that holds significant potential for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and multiple functional groups allow for the construction of complex molecular architectures with a high degree of control. This guide provides a solid foundation for researchers to confidently and effectively utilize this powerful chemical tool in their scientific endeavors.

References

-

Royal Society of Chemistry. Supporting Information for "An efficient and selective method for the synthesis of esters from alcohols using HBr in aqueous solution". [Link]

-

G. A. Molander, N. Ellis, Acc. Chem. Res.2007 , 40, 275-286. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

University of South Alabama, Department of Chemistry. Preparation of Methyl 3-nitrobenzoate. [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 3-nitrobenzoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a critical reagent in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathway, explains the causality behind experimental choices, and offers field-proven insights to ensure successful execution.

Introduction and Strategic Overview

This compound is a versatile building block, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] Its dual functionalization with an electron-withdrawing nitro group and a methoxycarbonyl group makes it an attractive partner in the synthesis of targeted therapeutics, especially in cancer research and for creating novel materials.[1]

The synthesis of this molecule is not a single-step process but rather a multi-stage endeavor that requires careful control of reaction conditions. The strategic approach detailed herein involves a three-step sequence starting from the commercially available and inexpensive reagent, methyl benzoate. The overall synthetic pathway is as follows:

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the meta-position of methyl benzoate.

-

Electrophilic Aromatic Substitution (Bromination): Installation of a bromine atom, which will serve as the handle for the subsequent borylation reaction.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): Conversion of the aryl bromide to the corresponding boronate ester.

-

Hydrolysis: Deprotection of the boronate ester to yield the final this compound.

This guide will walk through each of these stages, providing not just the procedural steps but also the underlying chemical principles that govern the success of the synthesis.

Overall Synthetic Workflow

Sources

A Technical Guide to the Safe Handling of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 3-Methoxycarbonyl-5-nitrophenylboronic acid. As a Senior Application Scientist, the following narrative synthesizes critical safety data with practical, field-proven insights to ensure both experimental integrity and personal safety in the laboratory.

Introduction: A Versatile Reagent in Modern Synthesis

This compound is a valuable boronic acid derivative with significant applications in organic synthesis and medicinal chemistry.[1] Its utility is most prominently recognized in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in complex molecule synthesis.[1] Furthermore, its unique electronic properties and ability to form stable complexes with diols make it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials for sensors and catalysts.[1][2] Its role as a key intermediate in the synthesis of targeted cancer therapies and in bioconjugation techniques underscores its importance in the drug development pipeline.[1]

Given its integral role in research, a comprehensive understanding of its safety profile is not merely a regulatory requirement but a fundamental component of responsible scientific practice. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causal understanding of the necessary safety precautions.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of its safe handling.

| Property | Data | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid | [5][6] |

| CAS Number | 117342-20-8 | [3][4] |

| Molecular Formula | C₈H₈BNO₆ | [3][6][7] |

| Molecular Weight | 224.96 g/mol | [3] |

| Appearance | Solid | [3] |

| Structure | InChIKey: CDGIRLKQNJXHBJ-UHFFFAOYSA-N | [3] |

Section 2: Hazard Identification and Toxicological Profile

The primary documented hazard for this specific compound is acute oral toxicity. However, a prudent toxicological assessment requires examining data from structurally analogous compounds to anticipate potential, unlisted hazards.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning | [3] |

| Potential Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [8][9][10] |

| Potential Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning | [8][9][10] |

| Potential STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [8][10][11] |

Note: Skin, eye, and respiratory irritation hazards are based on data from structurally similar compounds like 3-carboxy-5-nitrophenylboronic acid and other nitrophenylboronic acids. This conservative approach is recommended due to the absence of specific data for the methoxycarbonyl derivative and is a cornerstone of proactive laboratory safety.

Toxicological Insights

The "Harmful if swallowed" (H302) classification is the most definitive hazard associated with this compound.[3] While comprehensive toxicological studies are not widely available, the consistent classification of related nitrophenylboronic acids as skin, eye, and respiratory irritants provides a strong basis for adopting stringent handling protocols to prevent all routes of exposure.[8][9][10][11] The irritant nature likely stems from the acidic boronic acid moiety and the overall reactivity of the molecule. There is currently no data to suggest that the compound is a carcinogen or mutagen.[12][13]

Section 3: Core Safety Protocols — Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the solid.[14][15]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12][15] This is critical for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[12][15] A face shield should also be worn, especially during procedures with a higher risk of splashing or dust generation.[15]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to use proper removal techniques to avoid contaminating the skin.[16]

-

Body Protection: A standard laboratory coat is required to protect against skin contact. For larger quantities or higher-risk procedures, impervious clothing may be necessary.[12]

-

Respiratory Protection: If engineering controls are insufficient or if dust is generated outside of a fume hood, a NIOSH-approved dust respirator should be used.[12][15]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following protocol is designed to be a self-validating system, minimizing risk at each step.

Objective: To safely weigh and prepare a solution of this compound.

Location: Certified Chemical Fume Hood

Required PPE: Safety Goggles, Face Shield, Nitrile Gloves, Laboratory Coat

Methodology:

-

Preparation: Designate a specific area within the fume hood for the procedure. Place a spill pad on the work surface. Ensure all necessary glassware, spatulas, and reagents are within easy reach to avoid unnecessary movement.

-

Container Pre-Labeling: Label the destination flask with the chemical name, concentration, date, and your initials before adding the compound. This prevents ambiguity and potential mix-ups.

-

Weighing (Aliquot Transfer):

-

Place a weigh boat or appropriate glassware on the analytical balance and tare it.

-

Carefully transfer the solid compound from the stock bottle to the weigh boat using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.

-

Never return excess chemical to the stock bottle to prevent contamination.

-

-

Dissolution:

-

Place a stir bar in the pre-labeled destination flask.

-

Carefully add the weighed solid to the flask.

-

Slowly add the desired solvent, directing the stream down the side of the flask to avoid splashing.

-

Place the flask on a stir plate within the fume hood to complete the dissolution.

-

-

Cleanup:

-

Wipe down the spatula and work surface with a damp cloth or paper towel, treating it as contaminated waste.

-

Dispose of the weigh boat and any other contaminated disposables in the designated solid chemical waste container.

-

Thoroughly wash your hands after removing gloves.[8]

-

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][14][15]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][14][15]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12][14]

Spill Response Workflow

A minor spill of a few grams can typically be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

Caption: Workflow for responding to a chemical spill incident.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[8][12][14]

-

Specific Hazards: During a fire, thermal decomposition can lead to the release of irritating and highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[8][9][10]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions

-

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[9][14][15]

-

Some suppliers recommend refrigerated storage to maintain long-term quality.[9][17]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][15][17]

Disposal

Disposal of this compound and its containers must be performed in accordance with all applicable local, state, and federal regulations. The compound should be disposed of as chemical waste through an approved waste disposal plant.[9][16] Do not allow the product to enter drains or waterways.[8][12]

Conclusion

This compound is an indispensable tool in modern chemical research. Its safe and effective use hinges on a proactive safety culture grounded in a thorough understanding of its potential hazards. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can confidently leverage the synthetic power of this reagent while ensuring a safe and compliant laboratory environment.

References

- Title: 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH Source: Bioorganic & Medicinal Chemistry Letters URL

-

Title: Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid Source: Angene Chemical URL: [Link]

-

Title: 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride) Source: PubChemLite URL: [Link]

-

Title: this compound Source: Oakwood Chemical URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 117342-20-8 [sigmaaldrich.com]

- 4. This compound | 117342-20-8 [sigmaaldrich.com]

- 5. 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid | 117342-20-8 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound [oakwoodchemical.com]

- 7. PubChemLite - 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride) (C8H8BNO6) [pubchemlite.lcsb.uni.lu]

- 8. aksci.com [aksci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. angenechemical.com [angenechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

An In-depth Technical Guide on the Solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Abstract

This compound is a pivotal reagent in modern organic synthesis and medicinal chemistry, recognized for its role in Suzuki-Miyaura cross-coupling reactions and as a high-affinity binder of diols.[1][2] Its utility in the development of pharmaceuticals, diagnostics, and materials science is significant.[1] However, the effective application of this compound is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive analysis of the factors influencing the , synthesizes predictive solubility trends based on the behavior of analogous arylboronic acids, and presents detailed, field-proven experimental protocols for its empirical determination. We address the unique chemical equilibrium involving boroxine formation, a critical consideration for accurate solubility measurement, and offer expert insights for researchers in drug development and chemical synthesis.

Introduction: Profile of a Versatile Building Block

This compound is a white to off-white crystalline powder that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenyl ring substituted with a boronic acid group, a nitro group, and a methoxycarbonyl group, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and methoxycarbonyl groups enhances the Lewis acidity of the boron atom, making it particularly effective for diol and carbohydrate recognition, even at neutral pH.[2] This property is highly valuable in the design of sensors and targeted drug delivery systems.[1]

Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The solubility of this reagent directly impacts reaction kinetics, purification strategies, and overall process efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117342-20-8 | [1][3][4] |

| Molecular Formula | C₈H₈BNO₆ | [1][3] |

| Molecular Weight | 224.96 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~224 °C | [1] |

| Purity | Typically ≥95% | [3][5] |

| Synonyms | 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid | [1] |

The Central Role of Solubility in Synthesis and Development

For the research scientist and drug development professional, understanding a compound's solubility is not a trivial pursuit; it is a critical parameter that dictates success across multiple stages of the R&D pipeline.

-

Reaction Kinetics: In homogeneous catalysis, such as the Suzuki-Miyaura reaction, the concentration of reactants in solution directly influences the reaction rate. Poor solubility can lead to sluggish or incomplete conversions, requiring harsher conditions or extended reaction times.

-

Purification: Crystallization, a common method for purifying solid reagents and products, is entirely dependent on differential solubility in various solvents at different temperatures. A significant change in solubility with temperature is desirable for efficient crystallization.[6][7]

-

Formulation & Bioavailability: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or a key intermediate is a primary determinant of its bioavailability. Compounds with poor aqueous solubility often present significant formulation challenges.

-

Analytical Characterization: Accurate quantification via methods like High-Performance Liquid Chromatography (HPLC) requires the analyte to be fully dissolved in the mobile phase or a compatible diluent.

Physicochemical Principles Governing Solubility

The is a result of the interplay between its structural features and the properties of the solvent.[8]

-

The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety contributes to solubility in polar solvents, particularly water and alcohols.

-

The Phenyl Ring: The aromatic core is nonpolar and hydrophobic, driving solubility in organic solvents with lower polarity.

-

The Substituents (-NO₂ and -COOCH₃): Both the nitro and methoxycarbonyl groups are strongly electron-withdrawing and polar. They increase the overall polarity of the molecule compared to unsubstituted phenylboronic acid. This is expected to enhance solubility in polar organic solvents. However, their impact on aqueous solubility is more complex. Studies on similar compounds have shown that introducing groups like -COOH and -CF₃ can actually decrease water solubility compared to the parent phenylboronic acid, potentially due to crystal lattice energy effects.[6][7]

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[8][9] This equilibrium exists in both the solid state and in solution, and its position is influenced by factors such as temperature, concentration, and the presence of water.

This equilibrium is a crucial, often overlooked, factor in solubility studies. Commercial samples of boronic acids are frequently a mixture of the free acid and its corresponding boroxine, with some suppliers explicitly stating that the product "contains varying amounts of Anhydride".[10] Because the boroxine has significantly different polarity and solubility compared to the monomeric acid, this can lead to challenges in obtaining highly repeatable solubility data.[10] It is imperative that researchers are aware of this equilibrium when designing experiments and interpreting results.

Predicted Solubility Profile

While specific quantitative data for this compound is not widely published, a robust qualitative profile can be predicted based on the known behavior of analogous substituted arylboronic acids.[8][10][11]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong polarity of the nitro and methoxycarbonyl groups, combined with the boronic acid moiety, should lead to favorable interactions with these solvents. Arylboronic acids generally show good solubility in polar aprotic solvents.[8] |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate to High | Ethers can accept hydrogen bonds from the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers like dipropyl ether.[10][11] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in extensive hydrogen bonding with the solute. 3-Nitrophenylboronic acid is soluble in methanol and ethanol.[12] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Phenylboronic acid has moderate solubility in chloroform.[10][11] The polar substituents may slightly improve this. |

| Aqueous Systems | Water, Buffers | Low | Phenylboronic acid itself has low water solubility (~1.9 g/100g at 20°C).[6][7] Electron-withdrawing substituents often further decrease aqueous solubility.[6] Solubility is expected to be pH-dependent. |

| Non-polar | Hexanes, Toluene, Methylcyclohexane | Very Low | The overall polarity of the molecule is too high for significant interaction with non-polar hydrocarbon solvents. This is a consistent trend for arylboronic acids.[10][11] |

Experimental Determination of Solubility

To obtain precise, actionable data, empirical determination is essential. The following section details robust protocols for this purpose. The choice of method depends on the required throughput and precision.

Method 1: Equilibrium Shake-Flask Method (Gold Standard)

This thermodynamic equilibrium method is considered the benchmark for solubility determination. It measures the concentration of a saturated solution at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle. For very fine suspensions, centrifugation at the controlled temperature is required.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical to remove any remaining solid particles.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A method for detecting boronic acids using HPLC with post-column derivatization with alizarin has been described and could be adapted.[13]

-

Prepare a calibration curve using standards of known concentration to ensure accurate measurement.

-

-

Calculation: Calculate the solubility in units of mg/mL, g/L, or mol/L based on the measured concentration and the dilution factor.

Method 2: Dynamic (Polythermal) Method

This method is faster than the shake-flask approach and determines the temperature at which a known concentration of solute fully dissolves. It is particularly useful for understanding temperature-dependent solubility, which is key for designing crystallization processes.[9][10]

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid into a vial. Add a precise volume or mass of the chosen solvent. Seal the vial.

-

Heating and Observation: Place the vial in a controlled-temperature bath equipped with vigorous stirring and a turbidity probe or a laser light source and detector.[10]

-

Temperature Ramp: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/min).

-

Dissolution Point: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes perfectly clear (i.e., the last solid particle dissolves) is recorded as the dissolution temperature for that specific concentration.

-

Data Compilation: Repeat the experiment with several different known concentrations of the solute.

-

Solubility Curve Generation: Plot the dissolution temperature (°C or K) versus the concentration (mole fraction or g/L) to generate a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the gold-standard Equilibrium Shake-Flask method.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Several interconnected factors modulate the . Understanding these relationships is key to controlling the compound's behavior in solution.

-

pH: The boronic acid group is a Lewis acid and can also act as a Brønsted acid. At higher pH values (above its pKa), it will deprotonate to form the boronate anion [R-B(OH)₃]⁻. This negatively charged species is generally significantly more soluble in water than the neutral acid. Therefore, the aqueous solubility of this compound is expected to increase dramatically in basic solutions.

-

Temperature: For most solid solutes, solubility increases with temperature. This endothermic dissolution process is the principle behind recrystallization. The quantitative relationship can be determined using the dynamic method described above.

-

Solvent Polarity: As outlined in Table 2, a solvent's ability to match the polarity and hydrogen-bonding capabilities of the solute is the primary driver of solubility. "Like dissolves like" is the guiding principle.

-

Common Ion Effect: If the solvent already contains ions that are part of the solute's structure or can react with it, solubility can be suppressed. This is less relevant for organic solvents but can be a factor in complex buffered aqueous systems.

The interplay of these factors is visualized in the diagram below.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the behavior of analogous arylboronic acids allows for a robust predictive assessment. Its solubility is expected to be high in polar aprotic solvents and moderate-to-high in ethers and alcohols, with low solubility in non-polar hydrocarbons and neutral water. The equilibrium between the acid and its boroxine anhydride is a critical chemical characteristic that must be considered during experimental work to ensure data reliability. The detailed protocols provided in this guide offer a validated framework for researchers to empirically determine the solubility of this versatile compound in any solvent system, enabling the optimization of synthetic reactions, purification processes, and formulation strategies in their research and development endeavors.

References

-

Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. Retrieved from [Link]

-

Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 131-138. DOI: 10.13171/mjc65/01711030630-sporzynski. Retrieved from [Link]

-

Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2017). Solubility of investigated compounds in water. [Image]. Retrieved from [Link]

-

Dąbrowski, M., Serwatowski, J., Sporzyński, A., & Gierycz, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4584–4592. DOI: 10.1021/acs.jced.0c00547. Retrieved from [Link]

-